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Compound of Interest

Compound Name: 3-[(Ethylamino)methyljphenol

Cat. No.: B1313040

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-[(Ethylamino)methyl]phenol
and its selected analogs. The data presented herein is intended to serve as a valuable
resource for the identification, characterization, and quality control of these compounds in
research and development settings. Spectroscopic techniques including Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS),
and Ultraviolet-Visible (UV-Vis) Spectroscopy are covered.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-[(Ethylamino)methyl]phenol
and two representative analogs: 3-[(Dimethylamino)methyl]phenol and 3-Ethylamino-4-
methylphenol. These analogs were chosen to illustrate the effects of N-alkylation and ring
substitution on the spectral properties.

Table 1: *H NMR and 3C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1313040?utm_src=pdf-interest
https://www.benchchem.com/product/b1313040?utm_src=pdf-body
https://www.benchchem.com/product/b1313040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

'H NMR Chemical

13C NMR Chemical

Compound Solvent . .
Shifts (8, ppm) Shifts (8, ppm)
3 Predicted data, Predicted data,
) experimental values experimental values
[(Ethylamino)methyl]p - ] ] ] ]
not available in not available in
henol . .
searched literature. searched literature.
3- 7.05 (m), 6.35 (m), Experimental data not
[(Dimethylamino)meth ~ CDCls 6.32 (m), 6.20 (M), available in searched

yllphenol[1]

2.81 (s)

literature.

3-Ethylamino-4-
methylphenol[2]

Image of spectrum
available, specific
peak assignments not

provided.

152.4, 137.9, 125.8,
124.9, 116.1, 1125,
45.2,15.6, 14.9

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound

FTIR (KBr, cm™?)

Mass Spectrometry

(El, mlz)

UV-Vis (Amax, nm)

3-
[(Ethylamino)methyl]p

henol

Data not available in

searched literature.

Predicted [M+H]*:
152.10700[3]

Data not available in

searched literature.

3-
[(Dimethylamino)meth

yllphenol[4]

Broad O-H stretch,
Aromatic C-H and
C=C stretches, C-N

stretch

137 (M+), 122, 94, 77

Data not available in

searched literature.

3-Ethylamino-4-
methylphenol[4]

Data available but not
detailed in search

results.

151 (M*+), 136, 107

Data not available in

searched literature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-

[(ethylamino)methyl]phenol and its analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).[5]

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.
o Typical spectral width: 0-12 ppm.
o Number of scans: 16-64, depending on sample concentration.
o Relaxation delay: 1-5 seconds.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Typical spectral width: 0-220 ppm.
o Number of scans: 1024 or more, due to the low natural abundance of *3C.
o Relaxation delay: 2-5 seconds.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.
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Procedure:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic
grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is
obtained.[6][7]

o Place the mixture in a pellet-forming die and press under high pressure (several tons) to
form a transparent or translucent pellet.[6][7]

¢ Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

[e]

Place the sample pellet in the sample holder and record the sample spectrum.

o

Typical spectral range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

o Data Processing: The final spectrum is typically presented in terms of transmittance or
absorbance as a function of wavenumber (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC). The
sample is vaporized in the ion source.[8][9]

« lonization: Bombard the gaseous molecules with a beam of high-energy electrons (typically
70 eV) to induce ionization and fragmentation.[8][9]
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which are characteristic of
the electronic transitions within the molecule.

Procedure:

o Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent
solvent (e.g., ethanol, methanol, or water). Concentrations are typically in the micromolar
range.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:
o Fill a quartz cuvette with the solvent to record a baseline (blank).
o Fill a matched cuvette with the sample solution and record the absorption spectrum.
o Typical spectral range: 200-800 nm.[10]

» Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Potential Signhaling Pathways and Mechanisms

The biological activity of phenolic compounds, including aminophenol derivatives, can be
multifaceted. Based on the activities of structurally related compounds, potential signaling
pathways and mechanisms of action for 3-[(ethylamino)methyl]phenol analogs may include
interactions with adrenergic and opioid receptors, as well as antioxidant activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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